molecular formula C22H19N3O4 B12055627 N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide CAS No. 477733-90-7

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide

Cat. No.: B12055627
CAS No.: 477733-90-7
M. Wt: 389.4 g/mol
InChI Key: YFXRQLQCDOUGQM-HZHRSRAPSA-N
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Description

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenoxybenzylidene group, and a hydrazinoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide
  • N-(2-Methoxyphenyl)-2-oxo-2-(2-(4-phenoxybenzylidene)hydrazino)acetamide
  • N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-chlorobenzylidene)hydrazino)acetamide

Uniqueness

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

CAS No.

477733-90-7

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H19N3O4/c1-28-20-13-6-5-12-19(20)24-21(26)22(27)25-23-15-16-8-7-11-18(14-16)29-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+

InChI Key

YFXRQLQCDOUGQM-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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